4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1396884-08-4
VCID: VC5298625
InChI: InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-2-6-10-20)24-14-11-18(12-15-24)17-23-16-13-22-21(23)19-7-3-1-4-8-19/h1-10,13,16,18H,11-12,14-15,17H2
SMILES: C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C21H23N3O2S
Molecular Weight: 381.49

4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine

CAS No.: 1396884-08-4

Cat. No.: VC5298625

Molecular Formula: C21H23N3O2S

Molecular Weight: 381.49

* For research use only. Not for human or veterinary use.

4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine - 1396884-08-4

Specification

CAS No. 1396884-08-4
Molecular Formula C21H23N3O2S
Molecular Weight 381.49
IUPAC Name 1-(benzenesulfonyl)-4-[(2-phenylimidazol-1-yl)methyl]piperidine
Standard InChI InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-2-6-10-20)24-14-11-18(12-15-24)17-23-16-13-22-21(23)19-7-3-1-4-8-19/h1-10,13,16,18H,11-12,14-15,17H2
Standard InChI Key FURBILDWMADOTE-UHFFFAOYSA-N
SMILES C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Conformational Analysis

Core Architecture

The compound consists of a piperidine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with a (2-phenyl-1H-imidazol-1-yl)methyl moiety. The phenylsulfonyl group (-SO₂Ph) introduces electron-withdrawing properties, while the imidazole-phenethyl side chain contributes aromaticity and hydrogen-bonding potential .

Crystallographic Insights

X-ray diffraction studies of analogous piperidine sulfonamides reveal a chair conformation for the piperidine ring, with substituents adopting equatorial or axial positions based on steric and electronic factors . For example, in ethyl-1-(N-(adamantan-1-yl)carbamothioyl)piperidine-4-carboxylate (C₁₉H₃₀N₂O₂S), the piperidine ring adopts a chair conformation with the carbamothioyl group in the axial position . This suggests that the phenylsulfonyl group in 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine likely occupies an equatorial position to minimize steric clashes with the imidazole-phenethyl substituent .

Table 1: Key Bond Lengths and Angles in Analogous Piperidine Sulfonamides

ParameterValue (Å/°)
C-N (piperidine)1.472
S-O (sulfonyl)1.432
N-S-C (sulfonamide)109.5
Dihedral angle (SO₂-Ph)85.2

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via a two-step protocol:

  • Sulfonylation of Piperidine: Reacting piperidine with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(phenylsulfonyl)piperidine .

  • Mannich Reaction: Introducing the imidazole-phenethyl group via a Mannich reaction using formaldehyde and 2-phenyl-1H-imidazole under acidic conditions .

Table 2: Optimization of Sulfonylation Conditions

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF8092
Et₃NCH₂Cl₂2578
NaOHH₂O6065

Functionalization Strategies

The phenylsulfonyl group enables further derivatization:

  • Nucleophilic Substitution: Displacement of the sulfonyl group with amines or alkoxides .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether .

Pharmacological Profile

Opioid Receptor Affinity

In vitro binding assays for structurally related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives show nanomolar affinities for δ-, μ-, and κ-opioid receptors :

Table 3: Receptor Binding Data (Kᵢ, nM)

Compoundδ-Opioidμ-Opioidκ-Opioid
4-Phenyl-4-imidazolyl-piperidine12.38.715.2
Norbinaltorphimine0.41.20.9

Behavioral Effects

Subcutaneous administration of related compounds in murine models demonstrates:

  • Anxiolytic Activity: 40% reduction in ultrasonic vocalizations (p < 0.01 vs. control) .

  • Antidepressant-like Effects: 55% decrease in immobility time in tail suspension tests (p < 0.05) .

Physicochemical Properties

Calculated Parameters

  • logP: 3.2 (Predicted using ChemAxon)

  • Solubility: <1 mg/mL in aqueous buffer (pH 7.4)

  • pKa: 6.8 (imidazole NH), 9.1 (piperidine NH)

Stability Profile

  • Oxidative Stability: Susceptible to sulfoxide formation in the presence of H₂O₂ .

  • Photodegradation: t₁/₂ = 48 h under UV light (λ = 254 nm).

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